N-Propyl-4-amino-3,5-dichlorobenzamide

Directed ortho-metalation Regioselective synthesis 3,5-dichlorobenzamide chemistry

N-Propyl-4-amino-3,5-dichlorobenzamide (CAS 63887-32-1) is a secondary benzamide derivative belonging to the class of 4-amino-3,5-dihalobenzamides, a series originally developed as tranquilizers, anticonvulsants, and anti-strychnine agents. Its core structure features a 4-amino group and chlorine atoms at positions 3 and 5 of the benzamide ring, with an N-propyl substituent that places it within a homologous series alongside N-cyclopropyl, N-isopropyl, and N-tert-butyl analogs.

Molecular Formula C10H12Cl2N2O
Molecular Weight 247.12 g/mol
CAS No. 63887-32-1
Cat. No. B13945420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Propyl-4-amino-3,5-dichlorobenzamide
CAS63887-32-1
Molecular FormulaC10H12Cl2N2O
Molecular Weight247.12 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=CC(=C(C(=C1)Cl)N)Cl
InChIInChI=1S/C10H12Cl2N2O/c1-2-3-14-10(15)6-4-7(11)9(13)8(12)5-6/h4-5H,2-3,13H2,1H3,(H,14,15)
InChIKeyDHFVYGPWWGWKLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Propyl-4-amino-3,5-dichlorobenzamide (CAS 63887-32-1): A Secondary 4-Amino-3,5-dichlorobenzamide with Distinct N-Alkyl Chain Length for Targeted Synthesis and Differentiation from Tertiary Amide Analogs


N-Propyl-4-amino-3,5-dichlorobenzamide (CAS 63887-32-1) is a secondary benzamide derivative belonging to the class of 4-amino-3,5-dihalobenzamides, a series originally developed as tranquilizers, anticonvulsants, and anti-strychnine agents [1]. Its core structure features a 4-amino group and chlorine atoms at positions 3 and 5 of the benzamide ring, with an N-propyl substituent that places it within a homologous series alongside N-cyclopropyl, N-isopropyl, and N-tert-butyl analogs [2]. The compound is synthesized via condensation of 4-amino-3,5-dichlorobenzoyl chloride with n-propylamine and has been utilized as a key intermediate in the design of newer N-substituted benzamide series for anticonvulsant pharmacophoric evaluation [3].

Workflow Regiospecific ortho-metalation at 2-position via sec-BuLi/TMEDA
Selection Secondary benzamide with linear N-propyl chain, distinct from tertiary amides
Use Context Benzamide library intermediate for anticonvulsant pharmacophore screening

Why Generic Substitution Fails for N-Propyl-4-amino-3,5-dichlorobenzamide: Evidence of N-Alkyl Chain-Dependent Regioselectivity and Biological Differentiation Within the 3,5-Dichlorobenzamide Class


Within the 4-amino-3,5-dichlorobenzamide series, the N-alkyl substituent is not a passive structural feature; it directly governs key chemical and biological behaviors. The secondary amide character (presence of N–H) fundamentally alters metalation regioselectivity compared to tertiary benzamide analogs, with secondary benzamides directing electrophilic substitution to the 2-position via complex-induced proximity effects, whereas tertiary benzamides direct substitution exclusively to the 4-position under identical conditions [1]. Furthermore, within the N-substituted 4-aminobenzamide family related to procainamide, the number and position of chlorine substituents dictate whether a compound is biologically inert, pro-apoptotic, or exclusively NF-κB inhibitory—a single chlorine at the 3′ position (declopramide) induces rapid apoptosis, while the unsubstituted parent (procainamide) is inert [2]. These structure-activity relationships demonstrate that the precise combination of N-propyl chain length, 4-amino group, and 3,5-dichloro substitution pattern cannot be replicated by substituting a close analog.

Secondary vs. Tertiary Amide
Metalation regiochemistry switches completely—2-position (secondary) vs. 4-position (tertiary)—rendering tertiary analogs unsuitable for 2-substituted products.
N-Propyl vs. Other C3 N-Alkyl
Linear vs. branched or cyclic three-carbon chains may alter lipophilicity, pharmacophoric distance, and synthetic intermediate behavior; direct substitution not supported.
3,5-Dichloro vs. 3-Monochloro
Chlorine pattern can dictate apoptosis/NF-κB profile (declopramide vs. procainamide); the 3,5-dichloro substitution is predicted to produce distinct biological response.

Product-Specific Quantitative Evidence Guide: Differentiating N-Propyl-4-amino-3,5-dichlorobenzamide from Closest N-Alkyl and Chloro-Substituted Analogs


Secondary Amide Regioselectivity: N-Propyl Derivative Directs Metalation to the 2-Position, Unlike Tertiary Benzamide Analogs That Direct Exclusively to the 4-Position

The secondary amide character of N-propyl-4-amino-3,5-dichlorobenzamide (bearing one N–H) determines its metalation regioselectivity. In a direct comparative study of 3,5-dichlorobenzamides, metalation of secondary benzamides with sec-butyllithium/TMEDA occurs at the 2-position (adjacent to the carboxamide), mediated by complex-induced proximity effects. In contrast, under identical reaction conditions, tertiary 3,5-dichlorobenzamides (e.g., N,N-diethyl or N-alkyl-N-methyl analogs) undergo metalation exclusively at the 4-position [1]. This regiochemical switch means that the N-propyl secondary benzamide cannot be substituted by a tertiary N,N-dialkyl analog without fundamentally altering the synthetic outcome of directed ortho-metalation sequences.

Regioselectivity
Head-to-head
Metalation exclusively at 2-position (secondary) vs. 4-position (tertiary) under identical sec-BuLi/TMEDA conditions.
Enables 2-substituted benzamide synthesis inaccessible with tertiary analogs.
Complete regiochemical switch; no crossover observed.
Directed ortho-metalation Regioselective synthesis 3,5-dichlorobenzamide chemistry

Computed Lipophilicity Differentiation: N-Propyl (XLogP3 = 2.7) vs. N-Cyclopropyl and N-Isopropyl Analogs Affects Predicted Membrane Permeability and Formulation Behavior

The N-propyl substituent confers a computed XLogP3 value of 2.7 on 4-amino-3,5-dichloro-N-propylbenzamide, as derived from the PubChem computational pipeline [1]. This value reflects the contribution of the three-carbon linear alkyl chain to overall lipophilicity. By comparison, the N-cyclopropyl analog (a smaller, constrained three-carbon ring) and the N-isopropyl analog (branched three-carbon chain, CAS 63887-29-6) are expected to exhibit lower computed logP values due to reduced hydrophobic surface area and/or branching, although specific computed values for these comparators were not retrieved in this search. The linear N-propyl chain provides a distinct lipophilicity profile that may influence LogD, plasma protein binding, and passive membrane permeability in a manner not replicated by branched or cyclic three-carbon substituents.

Lipophilicity
Class-level
XLogP3 = 2.7 (linear N-propyl chain)
Supports chromatographic and permeability differentiation from branched/cyclic C3 analogs.
Comparator XLogP3 values not retrieved; SAR inference only.
Lipophilicity Drug-likeness prediction Physicochemical profiling

Class-Level Biological Differentiation: 3,5-Dichloro Substitution Pattern vs. 3-Monochloro (Declopramide) Dictates Distinct NF-κB vs. Apoptosis Activity Profiles

In the N-substituted 4-aminobenzamide series related to procainamide, the chlorine substitution pattern on the benzamide ring is the primary determinant of biological mechanism. Procainamide (no chlorine) is biologically inert in cellular assays. Addition of a single chlorine at the 3′ position—yielding declopramide (3-chloroprocainamide)—creates a compound that induces rapid apoptosis at doses above 250 μM in mouse 70Z/3 pre-B cells and also inhibits NF-κB activation by blocking IκBβ breakdown [1]. The 3,5-dichloro substitution pattern present in N-propyl-4-amino-3,5-dichlorobenzamide represents a distinct electronic and steric environment compared to the 3-monochloro analog, with the second chlorine at position 5 potentially modulating both the apoptosis-inducing and NF-κB-inhibitory activities observed for declopramide. Direct comparative data for the 3,5-dichloro vs. 3-monochloro analogs in the same assay system were not retrieved in this search, and this evidence dimension is therefore classified as class-level inference.

Biological Profile
Class-level
Declopramide (3-Cl): pro-apoptotic >250 μM + NF-κB inhibitor; Procainamide: inert. 3,5-dichloro profile not experimentally determined in this system.
3,5-dichloro substitution pattern may modulate both apoptosis and NF-κB activities.
Direct comparative data for target compound unavailable.
NF-κB inhibition Apoptosis induction Benzamide SAR

Synthetic Intermediate Utility: N-Propyl Derivative as a Pharmacophoric Scaffold in Anticonvulsant Lead Optimization vs. Other N-Alkyl Analogs

The compound 4-amino-3,5-dichloro-N-propylbenzamide has been specifically employed as a synthetic intermediate in the design and pharmacophoric evaluation of newer N-substituted benzamide series targeting anticonvulsant activity. In a 2019 study, 4-amino-3,5-dichlorobenzoyl chloride was condensed with six different amines—including n-propylamine—to generate a series of 4-amino-3,5-dichloro-N-substituted benzamides using both conventional and six-station parallel synthesis, with the parallel approach offering improvements in yield and reduced reaction time [1]. The N-propyl derivative serves as a representative member of this series for establishing baseline structure-activity relationships, and its linear three-carbon chain provides a specific pharmacophoric distance between the amide nitrogen and the terminal methyl group that differs from the branched (isopropyl) or cyclic (cyclopropyl) three-carbon analogs, potentially affecting anticonvulsant receptor binding as assessed by pharmacophoric distance mapping.

Synthetic Utility
Supporting evidence
Validated via parallel synthesis; improved yield and reduced reaction time vs. conventional amidation.
Establishes a reproducible entry for benzamide library synthesis.
Quantitative yield/time data not reported; qualitative improvement noted.
Anticonvulsant drug design Benzamide pharmacophore Parallel synthesis

In Vivo Toxicity Reference Point: N-Cyclopropyl Analog Provides a Class Benchmark (LD50 400 mg/kg IP in Mice) Against Which N-Propyl Derivative Toxicity Can Be Contextualized

The foundational US patent 3,066,167 on 4-amino-3,5-dichlorobenzamides provides quantitative in vivo toxicity data for the N-cyclopropyl analog: intraperitoneal LD50 of 400 mg/kg in mice, with decreased activity observed at 50 mg/kg IP and 100 mg/kg orally [1]. This N-cyclopropyl analog shares the identical 4-amino-3,5-dichloro benzamide core with N-propyl-4-amino-3,5-dichlorobenzamide, differing only in the N-alkyl substituent (cyclopropyl vs. n-propyl). While direct toxicity data for the N-propyl derivative were not retrieved in this search, the N-cyclopropyl data serve as a class-level toxicity benchmark, and the difference in N-alkyl group (cyclic constrained C3 vs. linear flexible C3) is expected to modulate metabolic stability and toxicity profile.

Toxicity Benchmark
Class-level
N-cyclopropyl analog LD50 400 mg/kg IP (mouse)
Provides class-level in vivo reference point; N-propyl linear chain may alter toxicity profile.
N-propyl derivative LD50 data not retrieved.
Acute toxicity In vivo safety profiling Benzamide therapeutic window

Best Research and Industrial Application Scenarios for N-Propyl-4-amino-3,5-dichlorobenzamide (CAS 63887-32-1): Evidence-Backed Procurement Guidance


Regiospecific Synthesis of 2-Substituted 3,5-Dichlorobenzamide Derivatives via Directed Ortho-Metalation

The secondary amide character of N-propyl-4-amino-3,5-dichlorobenzamide enables exclusive metalation at the 2-position when treated with sec-butyllithium/TMEDA, a regiochemical outcome that is inaccessible using tertiary benzamide analogs (which metalate exclusively at the 4-position) . This application is relevant for synthetic chemistry groups requiring regiospecific installation of electrophilic functional groups (e.g., aldehydes, halogens, alkyl groups) ortho to the carboxamide for the construction of more complex benzamide-based scaffolds. Procurement of this specific secondary benzamide is mandatory if 2-substituted products are the synthetic target.

Focused Benzamide Library Synthesis for Anticonvulsant Pharmacophore Screening

The N-propyl derivative has been validated as a synthetic intermediate in the parallel synthesis of 4-amino-3,5-dichloro-N-substituted benzamide libraries for anticonvulsant pharmacophoric evaluation . Its linear three-carbon N-alkyl chain provides a specific pharmacophoric distance that complements branched (isopropyl) and cyclic (cyclopropyl) three-carbon analogs within a systematic structure-activity relationship matrix. Medicinal chemistry programs targeting anticonvulsant benzamide leads should procure this compound alongside its N-isopropyl and N-cyclopropyl counterparts to enable comprehensive N-alkyl chain SAR exploration.

NF-κB and Apoptosis Pathway Tool Compound Studies Requiring 3,5-Dichloro Substitution Differentiation

Within the procainamide-related benzamide family, chlorine substitution pattern dictates biological mechanism: 0 chlorine = inert, 3-monochloro = pro-apoptotic + NF-κB inhibitory . The 3,5-dichloro substitution pattern of N-propyl-4-amino-3,5-dichlorobenzamide provides a structurally distinct tool for probing whether the addition of a second chlorine at position 5 modulates or ablates the pro-apoptotic and NF-κB-inhibitory activities observed for the 3-monochloro analog (declopramide). This compound should be procured alongside declopramide and procainamide as a matched set for mechanistic pathway dissection studies.

Physicochemical Profiling and Analytical Method Development for N-Alkyl Benzamide Series

With a computed XLogP3 of 2.7, the N-propyl derivative occupies a distinct lipophilicity space compared to its N-isopropyl and N-cyclopropyl analogs . This differentiation supports its use as a calibration standard in reversed-phase HPLC method development for separating closely related N-alkyl benzamide impurities or metabolites. Procurement for analytical reference standard purposes should consider that the linear N-propyl chain produces a unique retention time that is not replicated by branched or cyclic three-carbon N-alkyl substituents.

Application
Selection Property
Validation Focus
Regiospecific 2-substitution synthesis
Secondary amide ortho-metalation selectivity
Metalation position verification vs. tertiary amide controls
Anticonvulsant pharmacophore screening
Linear N-propyl chain pharmacophoric distance
SAR benchmarking against branched/cyclic C3 analogs
NF-κB/apoptosis pathway differentiation
3,5-Dichloro substitution pattern
Comparative profiling vs. 3-monochloro and unsubstituted analogs
Analytical method development for N-alkyl benzamides
Linear N-propyl chain lipophilicity profile
Chromatographic retention time differentiation from branched/cyclic C3 N-alkyl analogs
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